
pGlu-Pro-NH~2~
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound pGlu-Pro-NH~2~ is a peptide derivative known for its role as an antagonist of the thyrotropin-releasing hormone (TRH). This compound is structurally related to TRH, which is a tripeptide consisting of pyroglutamyl-histidyl-prolineamide. The modification in pGlu-Pro-NH~2~ involves the substitution of histidine with proline, which significantly alters its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Pro-NH~2~ typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, pyroglutamic acid, to the resin. Subsequent amino acids, in this case, proline, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of pGlu-Pro-NH~2~ follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques such as preparative HPLC are used to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
pGlu-Pro-NH~2~ undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline derivatives.
Reduction: Reduction reactions are less common but can involve the amide bond, resulting in the formation of amines.
Substitution: Substitution reactions can occur at the pyroglutamic acid residue, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include hydroxyproline derivatives from oxidation, amines from reduction, and various substituted derivatives from substitution reactions .
Applications De Recherche Scientifique
pGlu-Pro-NH~2~ has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the biological functions of TRH and its analogs.
pGlu-Pro-NH~2~ is explored for its potential therapeutic applications, particularly in modulating the cholinergic system in the brain.Mécanisme D'action
pGlu-Pro-NH~2~ exerts its effects by binding to an allosteric site on the thyrotropin-releasing hormone receptor (TRH-R). This binding inhibits the receptor’s activity, thereby antagonizing the effects of TRH. The molecular targets involved include the extracellular domain of the TRH-R, where pGlu-Pro-NH~2~ exhibits high-affinity binding. This interaction disrupts the normal signaling pathways mediated by TRH, leading to altered cholinergic activity in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
pGlu-His-Pro-NH~2~ (TRH): The parent compound, which has a histidine residue instead of proline.
pGlu-Glu-Pro-NH~2~: Another analog with a glutamic acid residue replacing histidine.
pGlu-βGlu-Pro-NH~2~: A derivative with β-glutamic acid instead of histidine.
Uniqueness
pGlu-Pro-NH~2~ is unique due to its specific antagonistic activity on the TRH receptor, which is not observed in the parent compound or other analogs. This makes it a valuable tool for studying the cholinergic system and potential therapeutic applications .
Propriétés
Numéro CAS |
188983-70-2 |
|---|---|
Formule moléculaire |
C10H17N3O4 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrate |
InChI |
InChI=1S/C10H15N3O3.H2O/c11-9(15)7-2-1-5-13(7)10(16)6-3-4-8(14)12-6;/h6-7H,1-5H2,(H2,11,15)(H,12,14);1H2/t6-,7-;/m0./s1 |
Clé InChI |
AUWZJONTXIXKMB-LEUCUCNGSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N.O |
SMILES canonique |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


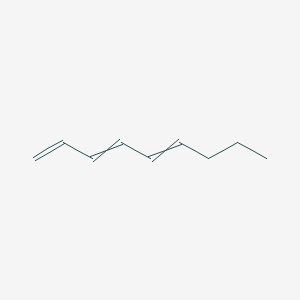
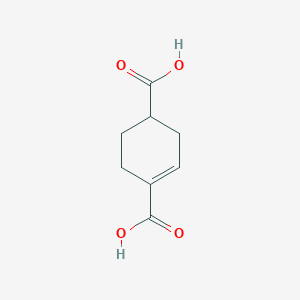
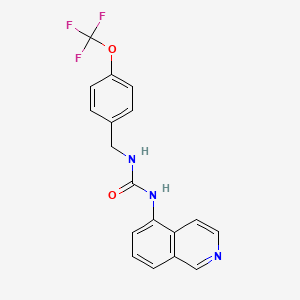
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
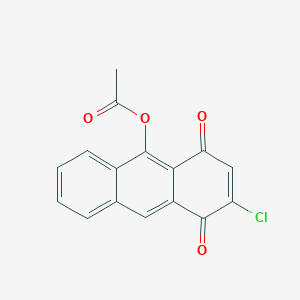
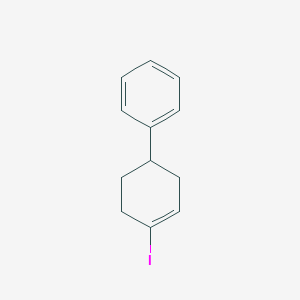

![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
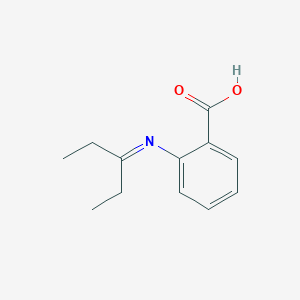
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
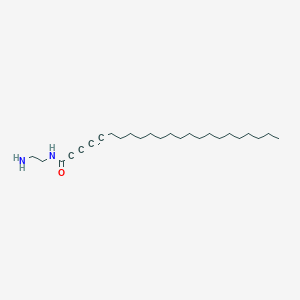
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)
